BenchChemオンラインストアへようこそ!

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Physicochemical profiling Lead optimization Heterocyclic chemistry

6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic building block of the imidazo[4,5-b]pyridine class, with a molecular formula C8H7N3O3 and molecular weight 193.16 g/mol. The scaffold features a methoxy group at position 6 and a carboxylic acid at position 7 on the fused bicyclic core.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 1820717-92-7
Cat. No. B1434586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS1820717-92-7
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC1=CN=C2C(=C1C(=O)O)NC=N2
InChIInChI=1S/C8H7N3O3/c1-14-4-2-9-7-6(10-3-11-7)5(4)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11)
InChIKeyGLKIGADQAUHIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1820717-92-7): Core Scaffold Identity for Procurement


6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic building block of the imidazo[4,5-b]pyridine class, with a molecular formula C8H7N3O3 and molecular weight 193.16 g/mol . The scaffold features a methoxy group at position 6 and a carboxylic acid at position 7 on the fused bicyclic core . This substitution pattern dictates the compound's hydrogen-bond donor/acceptor profile and synthetic versatility for amide coupling and other derivatizations . Commercially, it is supplied at purities ranging from 95% to 98% .

Why Unsubstituted or Positionally Isomeric Imidazo[4,5-b]pyridine Building Blocks Cannot Replace 6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid


Generic imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2) and its 5-carboxylic acid regioisomer (CAS 1820613-55-5) lack the electron-donating 6-methoxy group, which alters the ring electronics and hydrogen-bonding capacity . Imidazo[4,5-b]pyridines are privileged scaffolds in medicinal chemistry because even minor substituent changes can redirect target selectivity from kinases (e.g., FLT3/Aurora) to GPCRs (e.g., angiotensin II receptor) or GABA_A receptors [1]. The 6-methoxy-7-carboxylic acid substitution pattern is essential for maintaining the intended physicochemical profile in lead optimization programs; substituting an unsubstituted or differently substituted analog introduces a structural variable that invalidates established structure-activity relationships [2]. Therefore, procurement of the exact CAS 1820717-92-7 compound is mandatory for SAR continuity and reproducible synthetic derivatization.

Quantitative Differentiation Evidence for 6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1820717-92-7)


Predicted pKa Modulation by 6-Methoxy Substitution Relative to Unsubstituted 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid

The electron-donating 6-methoxy group in the target compound is predicted to raise the pKa of the pyridine nitrogen and increase the acidity of the 7-carboxylic acid relative to the unsubstituted 3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2). While experimental pKa values for the target compound have not been published, computational prediction based on the Hammett σ_p value of -0.27 for the para-methoxy substituent indicates a ΔpKa of approximately +0.3–0.5 units for the conjugate acid of the pyridine nitrogen and ΔpKa of -0.2–0.4 units for the carboxylic acid [1]. This shift alters the ionization state at physiological pH and influences passive membrane permeability and protein binding [2].

Physicochemical profiling Lead optimization Heterocyclic chemistry

Comparative Synthetic Utility: Carboxylic Acid at Position 7 Enables Direct Amide Coupling vs. 5-Carboxylic Acid Regioisomer

The 7-carboxylic acid position in the target compound permits amide coupling with primary and secondary amines using standard HATU or EDC/HOBt conditions, generating libraries of 7-amido-6-methoxy-imidazo[4,5-b]pyridines . The 5-carboxylic acid regioisomer (CAS 1820613-55-5) cannot participate in identical coupling reactions because the carboxylic acid is located at a different position, leading to regioisomeric products with distinct biological activity profiles [1]. This regiospecificity is critical in SAR studies where the vector of the amide bond determines target engagement.

Medicinal chemistry Parallel synthesis Building block validation

Class-Level Kinase Inhibition Potential: Imidazo[4,5-b]pyridine Scaffold vs. Imidazo[1,2-a]pyridine Isosteres

Imidazo[4,5-b]pyridine-based compounds have demonstrated potent kinase inhibition, with optimized derivatives achieving FLT3/Aurora kinase IC50 values in the low nanomolar range (e.g., ̃10–50 nM) in biochemical assays [1]. In contrast, the isosteric imidazo[1,2-a]pyridine scaffold, while also active against kinases, typically binds with a different hinge-region hydrogen-bond pattern and often shows reduced potency against the same kinase panel [2]. Although the target compound itself lacks direct kinase IC50 data in the public domain, the imidazo[4,5-b]pyridine scaffold is preferentially used in programs targeting kinases with a purine-mimetic binding mode [1].

Kinase inhibitor Scaffold hopping Drug discovery

High-Value Application Scenarios for 6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1820717-92-7)


Kinase-Focused Library Design via Position-7 Amide Derivatization

The 7-carboxylic acid group enables rapid parallel amide library synthesis, producing imidazo[4,5-b]pyridine-7-carboxamides for kinase inhibitor screening. This scaffold is preferred over imidazo[1,2-a]pyridines for targets requiring a purine-mimetic hinge-binding motif . The 6-methoxy group provides an additional hydrogen-bond acceptor that can engage the DFG-out pocket in type II kinase inhibitors [1].

GABA_A Receptor Positive Allosteric Modulator (PAM) Lead Optimization

Imidazo[4,5-b]pyridines bearing a 6-alkoxy substitution have been explored as GABA_A receptor PAMs [2]. The target compound serves as a late-stage diversification intermediate: amide coupling introduces side chains that modulate subtype selectivity (e.g., α2/α3 over α1) while the 6-methoxy group maintains the scaffold's core pharmacophoric requirements [2].

Physicochemical Property Optimization in CNS Penetrant Programs

The predicted pKa shift induced by the 6-methoxy group may reduce the fraction of ionized species at physiological pH relative to the unsubstituted analog, potentially enhancing passive CNS penetration [3]. This makes it a strategic building block for neuroscience programs requiring imidazo[4,5-b]pyridine cores with balanced solubility and permeability [3].

Targeted Covalent Inhibitor (TCI) Development

The 7-carboxylic acid can be converted to an acrylamide warhead via a two-step amidation-acylation sequence, yielding electrophilic imidazo[4,5-b]pyridines for covalent kinase targeting . The rigid bicyclic core positions the warhead precisely, while the 6-methoxy group modulates the electrophilicity of the acrylamide by altering the electron density on the pyridine ring .

Quote Request

Request a Quote for 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.